(4-Cyclopropylpyridin-3-yl)boronic acid
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Overview
Description
(4-Cyclopropylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclopropyl group at the 4-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Mode of Action
The mode of action of 4-Cyclopropylpyridin-3-ylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The boronic acid is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
It’s worth noting that boronic acids play a crucial role in the suzuki-miyaura cross-coupling reactions, which are widely applied in organic synthesis and medicinal chemistry .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by various factors, including their stability, solubility, and reactivity .
Result of Action
As a boronic acid, it is likely involved in the formation of carbon-carbon bonds during suzuki-miyaura cross-coupling reactions . This can lead to the synthesis of various organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Cyclopropylpyridin-3-ylboronic acid. For instance, certain boronic acids are known to decompose in air . Therefore, the storage and handling conditions can significantly impact the stability and reactivity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropylpyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with an organoboron compound in the presence of a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Cyclopropylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts to the corresponding boronic acid derivatives.
Substitution: Reacts with electrophiles to form substituted pyridine derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and temperature (80-100°C).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic acid derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(4-Cyclopropylpyridin-3-yl)boronic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing biomolecules for therapeutic applications.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and catalysts.
Comparison with Similar Compounds
- Phenylboronic acid
- Pyridin-3-ylboronic acid
- Cyclopropylboronic acid
Comparison: (4-Cyclopropylpyridin-3-yl)boronic acid is unique due to the presence of both a cyclopropyl group and a pyridine ring, which confer distinct steric and electronic properties. Compared to phenylboronic acid, it offers enhanced reactivity and selectivity in cross-coupling reactions. Its structural features also make it more versatile in medicinal chemistry applications compared to simpler boronic acids.
Properties
IUPAC Name |
(4-cyclopropylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)8-5-10-4-3-7(8)6-1-2-6/h3-6,11-12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUGWIHVEYNAQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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